molecular formula C8H9N3 B3025612 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile CAS No. 32691-58-0

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile

Cat. No. B3025612
CAS RN: 32691-58-0
M. Wt: 147.18 g/mol
InChI Key: UMRJHWSAOAFMEA-UHFFFAOYSA-N
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Description

“2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H9N3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” involves the use of 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate. The reaction is catalyzed by para-toluenesulfonic acid via a decarboxylic reaction .


Molecular Structure Analysis

The molecular weight of “2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” is 147.18 . The linear formula of this compound is C8H9N3 .


Physical And Chemical Properties Analysis

“2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” is a solid substance at room temperature . It has a molecular weight of 147.18 and a linear formula of C8H9N3 .

Scientific Research Applications

Catalyzed Synthesis of Pyrazole Derivatives

  • 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile is used in the p-Toluenesulfonic acid-catalyzed synthesis of pyrazole derivatives. These derivatives have shown moderate-to-significant cytotoxic and antibacterial activity, indicating potential pharmaceutical applications (Aggarwal et al., 2014).

Photodimerization Studies

  • The compound is involved in photodimerization reactions in aqueous solutions, forming photo-dimers. These findings have implications for understanding the chemical behavior under different environmental conditions (Sen & Wells, 1981).

Structural Analysis and Hydrogen-Bonded Aggregation

  • In crystallography, the compound is observed in various molecular configurations, demonstrating hydrogen-bonded aggregation and structural variations, which are important for materials science and molecular engineering (Trilleras et al., 2008).

Anticancer Activity

  • Derivatives of 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile, specifically 2,4-diamino-1,3,5-triazine derivatives, have shown notable anticancer activity, highlighting the compound's relevance in developing new cancer treatments (Sa̧czewski et al., 2006).

Electrochemical Synthesis of Zinc(II) Complexes

  • Electrochemical oxidation processes involving 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile have been used to synthesize zinc(II) complexes, contributing to advancements in coordination chemistry and materials science (Castro et al., 1994).

Preparation and Characterization of Chemical Derivatives

  • The compound is used in the synthesis of various chemical derivatives, such as acetonitrile derivatives, which are essential for further pharmaceutical and chemical research (Dong-yuan, 2010).

Theoretical Calculations and Structural Studies

  • Structural and theoretical calculations of derivatives of 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile provide insights into molecular behavior, aiding in drug design and chemical synthesis (Ren et al., 2006).

Safety And Hazards

The safety information for “2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile” indicates that it may be harmful if swallowed or comes into contact with skin. It may cause eye irritation and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRJHWSAOAFMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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